L-Asparagine-13C4, 15N2 Hydrate
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Overview
Description
L-Asparagine-13C4,15N2 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-13C4,15N2 (monohydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotopes and the integrity of the L-Asparagine structure .
Industrial Production Methods
Industrial production of L-Asparagine-13C4,15N2 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and NMR to confirm the incorporation of the isotopes and the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-13C4,15N2 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Replacement of the amide group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include aspartic acid, asparaginol, and various substituted derivatives of L-Asparagine .
Scientific Research Applications
L-Asparagine-13C4,15N2 (monohydrate) has a wide range of scientific research applications, including:
Mechanism of Action
L-Asparagine-13C4,15N2 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. It is involved in the synthesis of proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of asparagine within cells and tissues, providing insights into its metabolic role and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
L-Asparagine-13C4,15N2,d3 (monohydrate): A deuterium-labeled variant of L-Asparagine-13C4,15N2 (monohydrate).
L-Asparagine-13C4,15N2,d8: Another deuterium-labeled variant with additional deuterium atoms.
L-Asparagine-4-13C monohydrate: Labeled with carbon-13 at a specific position.
Uniqueness
L-Asparagine-13C4,15N2 (monohydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a comprehensive tool for studying metabolic pathways and protein interactions. This dual labeling offers more detailed information compared to single-labeled compounds .
Properties
Molecular Formula |
C4H10N2O4 |
---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
RBMGJIZCEWRQES-KNBQNQHASA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.